molecular formula C10H13Cl2NO2 B13016511 Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Cat. No.: B13016511
M. Wt: 250.12 g/mol
InChI Key: FXIXAZXWVBFVDS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a methyl ester group, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(2-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride can be compared with other similar compounds such as:

  • Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Uniqueness

The unique positioning of the chlorine atom in the 2-chlorophenyl group of this compound can result in distinct chemical and biological properties compared to its isomers. This positional difference can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 2-amino-3-(2-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H

InChI Key

FXIXAZXWVBFVDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)N.Cl

Origin of Product

United States

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